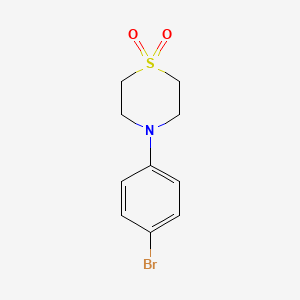

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMNPHZKMEGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659743 | |

| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093878-42-2 | |

| Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide structural analysis

An In-depth Technical Guide to the Structural Analysis of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a thiomorpholine 1,1-dioxide core coupled with a bromophenyl moiety, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive technical overview of the methodologies employed for the structural elucidation of this compound. We will delve into the causality behind experimental choices in X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational modeling, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.

Introduction: The Significance of a Privileged Scaffold

The thiomorpholine 1,1-dioxide scaffold is considered a "privileged" structure in drug discovery. The incorporation of the sulfone group enhances polarity and the potential for strong hydrogen bond interactions with biological targets, such as enzymes and proteins.[2] The N-aryl substitution, in this case with a 4-bromophenyl group, provides a vector for exploring structure-activity relationships and serves as a handle for further chemical modification.

This compound, with the chemical formula C₁₀H₁₂BrNO₂S and CAS Number 1093878-42-2, is a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of advanced agrochemicals.[1] A thorough understanding of its three-dimensional structure, conformational dynamics, and electronic properties is paramount for rationally designing next-generation molecules with enhanced efficacy and specificity. This guide outlines the integrated analytical workflow required to achieve a complete and unambiguous structural characterization.

Molecular Architecture and Synthesis

The structure of this compound combines a saturated six-membered thiomorpholine ring with a synthetically versatile brominated aromatic ring. The sulfur atom is oxidized to a sulfone (SO₂), which significantly influences the ring's conformation and the molecule's overall electronic profile.

Synthesis Protocol: A Plausible Route

A common and effective method for synthesizing N-aryl thiomorpholine 1,1-dioxides involves the double aza-Michael addition of an aniline to a divinyl sulfone.[3] The aniline can be generated in situ from the corresponding nitroarene.

Protocol: One-Pot Synthesis via Reductive Cyclization [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromonitrobenzene (1 eq.) and divinyl sulfone (1.1 eq.) in a solvent mixture of methanol and water.

-

Reduction: Add an excess of a reducing agent, such as indium powder in the presence of acetic acid or ammonium chloride.[3] This step reduces the nitro group to an amine in situ.

-

Cyclization: Heat the reaction mixture to reflux. The newly formed 4-bromoaniline will undergo a double 1,4-addition to the divinyl sulfone, forming the thiomorpholine ring.

-

Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, cool the reaction mixture, filter to remove the reducing agent, and concentrate the solvent in vacuo. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the title compound as a white to off-white crystalline solid.[1]

The Multi-Technique Approach to Structural Elucidation

No single technique can provide a complete structural picture. A synergistic combination of crystallographic, spectroscopic, and computational methods is essential for a self-validating and comprehensive analysis.

X-Ray Crystallography: The Definitive 3D Structure

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For this compound, this technique is crucial for definitively establishing the chair conformation of the thiomorpholine ring and the orientation of the axial/equatorial substituents. A study on the related compound, 4-(4-nitrophenyl)thiomorpholine, confirmed a low-energy chair conformation with the N-aryl group in a quasi-axial position.[4][5]

Experimental Protocol: From Solution to Structure

-

Crystal Growth (Self-Validation Step): The ability to grow high-quality single crystals is itself a validation of sample purity. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., chloroform, ethyl acetate) is a reliable method. The formation of well-defined, non-twinned crystals is essential.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to optimize the atomic positions and thermal parameters.

Expected Data and Interpretation

Based on analysis of similar structures[4][5], the following structural features are anticipated.

| Parameter | Expected Value/Observation | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Thiomorpholine Ring | Chair Conformation | This is the lowest energy conformation for a six-membered saturated ring. |

| N-Aryl Position | Quasi-axial | Minimizes steric hindrance and allows for favorable packing interactions. |

| S-C Bond Length | ~1.78 Å | Typical for a sulfone. |

| S=O Bond Length | ~1.44 Å | Characteristic of a sulfone group. |

| C-N-C Angle | ~118° | Slightly larger than tetrahedral due to the planar phenyl group. |

NMR Spectroscopy: Structure in Solution

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the covalent framework of the molecule in the solution phase. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (¹H and ¹³C). The causality for using NMR is to verify that the structure determined in the solid state by X-ray crystallography persists in solution, which is more relevant to its biological activity.

Experimental Protocols and Data Interpretation

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.0-7.6 ppm): The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the para-substitution.

-

Thiomorpholine Protons (δ 3.0-4.0 ppm): The protons on the thiomorpholine ring will appear as complex multiplets. The protons alpha to the nitrogen (N-CH₂) will be shifted downfield compared to those alpha to the sulfone group (S-CH₂). The sulfone group's strong electron-withdrawing nature deshields the adjacent protons significantly.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 115-150 ppm): Four signals are expected for the aromatic ring due to symmetry. The carbon bearing the bromine (C-Br) will be shielded, while the carbon attached to the nitrogen (C-N) will be deshielded.

-

Thiomorpholine Carbons (δ 45-55 ppm): Two distinct signals are expected for the methylene carbons of the thiomorpholine ring, corresponding to the C-N and C-S environments.

Trustworthiness through 2D NMR: To provide a self-validating assignment, 2D NMR experiments are crucial.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the connectivity within the thiomorpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Rationale |

| ¹H (Aromatic) | ~7.5 | Doublet | Protons ortho to the bromine atom. |

| ¹H (Aromatic) | ~7.0 | Doublet | Protons ortho to the nitrogen atom. |

| ¹H (N-CH₂) | ~3.8 | Triplet/Multiplet | Deshielded by adjacent nitrogen. |

| ¹H (S-CH₂) | ~3.2 | Triplet/Multiplet | Deshielded by electron-withdrawing sulfone group. |

| ¹³C (C-N, Aromatic) | ~148 | Singlet | Attached to electronegative nitrogen. |

| ¹³C (C-Br, Aromatic) | ~118 | Singlet | Shielded by the bromine atom. |

| ¹³C (N-CH₂) | ~52 | Singlet | Typical range for carbons alpha to nitrogen. |

| ¹³C (S-CH₂) | ~50 | Singlet | Deshielded by the sulfone group. |

Mass Spectrometry: Molecular Weight and Formula Confirmation

Expertise & Experience: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous confirmation of its elemental composition. The choice of ionization technique is critical; electrospray ionization (ESI) is well-suited for this polar molecule, typically forming a protonated molecular ion [M+H]⁺.

Protocol and Data Interpretation

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Interpretation:

-

Molecular Ion: The primary signal of interest will be the protonated molecule, [C₁₀H₁₂BrNO₂S + H]⁺.

-

Isotopic Pattern: A key self-validating feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals of nearly equal intensity, separated by 2 Da (e.g., at m/z 290.98 and 292.98). This pattern is a definitive indicator of the presence of a single bromine atom.

-

| Ion | Calculated m/z (Monoisotopic) | Expected Observation |

| [M(⁷⁹Br)+H]⁺ | 289.9899 | High intensity peak. |

| [M(⁸¹Br)+H]⁺ | 291.9879 | Peak of nearly equal intensity, +2 Da from the first. |

Computational Modeling: In Silico Validation

Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to validate experimental findings and to probe properties that are difficult to measure directly, such as the electrostatic potential surface. By calculating the optimized geometry, we can corroborate the chair conformation found by X-ray crystallography and predict NMR chemical shifts that can be compared with experimental data.

Modeling Workflow

-

Structure Building: Construct an initial 3D model of the molecule.

-

Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/def2-TZVPP) to find the lowest energy conformation.[4]

-

Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Property Calculation: Using the optimized geometry, calculate properties such as NMR chemical shifts (using the GIAO method) and the electrostatic potential (ESP) map. The ESP map visually represents the electron-rich (negative potential, e.g., sulfone oxygens) and electron-poor regions of the molecule, which is invaluable for predicting intermolecular interactions.

Conclusion

The structural analysis of this compound is a multi-faceted process that requires the integration of solid-state analysis, solution-state spectroscopy, and theoretical modeling. X-ray crystallography provides an unambiguous 3D structure, which is corroborated in solution by a suite of 1D and 2D NMR experiments. High-resolution mass spectrometry confirms the elemental composition with high fidelity, and computational modeling validates the experimental data while offering deeper insight into the molecule's electronic landscape. This rigorous, self-validating workflow ensures a complete and accurate structural characterization, providing the solid foundation necessary for the application of this versatile compound in drug discovery and materials science.

References

-

One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. ResearchGate. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

-

1093878-42-2| Chemical Name : this compound. Pharmaffiliates. [Link]

-

Thiomorpholine, 4-phenyl-, 1,1-dioxide - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of synthesis through to its ultimate biological effect. For a promising scaffold like 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide, a molecule of interest in medicinal chemistry, a detailed physicochemical profile is the blueprint for its rational development. This guide provides a comprehensive overview of these critical parameters, offering both established data and predictive insights to empower researchers in their quest for novel therapeutics.

This document delves into the core physicochemical attributes of this compound, presenting a consolidated resource for scientists. The subsequent sections will detail its structural and fundamental properties, explore its solubility and lipophilicity, and discuss its ionization characteristics. Furthermore, this guide outlines robust experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for your research endeavors.

I. Core Molecular Attributes of this compound

The foundational step in characterizing any chemical entity is to define its fundamental molecular and physical properties. These data points are the primary identifiers and are crucial for all subsequent experimental and computational work.

Chemical Structure and Identifiers

The molecular structure of this compound is central to its chemical behavior. The presence of the bromophenyl group, the thiomorpholine dioxide ring, and the spatial arrangement of these moieties dictate its reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1093878-42-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [1][3][5] |

| Molecular Weight | 290.18 g/mol | [1][3][5] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 190 - 194 °C | [1] |

| Boiling Point | Decomposes before boiling (predicted) | [7][8][9][10] |

Expert Insight on Boiling Point: Due to the high melting point and the presence of the sulfone group, it is highly probable that this compound will undergo thermal decomposition at temperatures exceeding its melting point before it reaches a theoretical boiling point at atmospheric pressure.[7][8][10] Thermogravimetric analysis (TGA) would be the appropriate experimental technique to determine its thermal stability and decomposition profile.[7][9][11]

II. Solubility Profile and Lipophilicity

The solubility and lipophilicity of a compound are pivotal in drug development, influencing everything from formulation to absorption, distribution, metabolism, and excretion (ADME).

Aqueous and Organic Solubility

Conversely, the compound is expected to exhibit good solubility in a range of organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A balanced logP is often crucial for oral drug absorption, as the molecule must be sufficiently lipid-soluble to cross cell membranes, yet have enough aqueous solubility for dissolution and transport in the blood.

While an experimental logP for this compound has not been reported, a predicted value for the closely related 4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide is available. This can serve as a reasonable estimate.

Table 2: Predicted Lipophilicity

| Property | Predicted Value | Source(s) |

| XlogP | 1.6 | [12] |

Expert Insight on Lipophilicity: An XlogP of 1.6 suggests that this compound possesses a moderate degree of lipophilicity. This value falls within a range often considered favorable for drug candidates, indicating a good balance between aqueous solubility and membrane permeability. However, it is imperative to experimentally verify this predicted value.

III. Ionization Characteristics (pKa)

The acidity or basicity of a compound, quantified by its pKa, is a critical factor influencing its solubility, absorption, and interaction with biological targets. The thiomorpholine nitrogen in this compound is the primary site for protonation.

While no experimental pKa value is available for the target compound, the pKa of the parent compound, thiomorpholine 1,1-dioxide, has been reported.

Table 3: Predicted Ionization Constant

| Property | Predicted Value | Source(s) |

| Basic pKa (of Thiomorpholine 1,1-dioxide) | 5.4 | [13] |

Expert Insight on pKa: The electron-withdrawing effect of the 4-bromophenyl group attached to the nitrogen is expected to decrease the basicity of the thiomorpholine nitrogen compared to the parent compound. Therefore, the actual pKa of this compound is likely to be lower than 5.4. An experimental determination is highly recommended to accurately assess its ionization state at physiological pH.

IV. Experimental Protocols for Physicochemical Characterization

To ensure the scientific rigor of your research, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed.

Caption: Experimental workflow for the synthesis and physicochemical characterization.

A. Synthesis of this compound

A plausible two-step synthesis involves the N-arylation of thiomorpholine followed by oxidation of the sulfur atom.

Step 1: Synthesis of 4-(4-Bromophenyl)thiomorpholine

This reaction can be achieved via a nucleophilic aromatic substitution reaction.

-

Reactants: 4-Fluorobromobenzene (or 1,4-dibromobenzene), Thiomorpholine, and a suitable base (e.g., potassium carbonate or triethylamine).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Procedure:

-

To a solution of thiomorpholine and the base in the chosen solvent, add 4-fluorobromobenzene.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation to this compound

The sulfide is oxidized to the corresponding sulfone.

-

Reactants: 4-(4-Bromophenyl)thiomorpholine and an oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate).

-

Solvent: A solvent that is inert to the oxidizing conditions, such as acetic acid for hydrogen peroxide, or dichloromethane for m-CPBA.

-

Procedure:

-

Dissolve 4-(4-Bromophenyl)thiomorpholine in the appropriate solvent.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench any excess oxidizing agent (e.g., with sodium sulfite solution for peroxides).

-

Perform an aqueous workup, including a wash with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify the final product by recrystallization or column chromatography.

-

B. Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Finely powder a small amount of the crystalline solid.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/minute initially, then slow to 1-2 °C/minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.[14][15]

-

C. Aqueous Solubility Determination

-

Method: Shake-flask method.

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid by centrifugation or filtration.

-

Determine the concentration of the compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

D. Lipophilicity (logP) Determination

-

Method: Shake-flask method using n-octanol and water.

-

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using an appropriate analytical method (e.g., HPLC-UV).

-

Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

E. Spectral Analysis

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the spectra on a high-field NMR spectrometer. The resulting spectra will confirm the chemical structure by showing the chemical shifts, coupling constants, and integration of the protons and the chemical shifts of the carbon atoms.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

The spectrum should show characteristic absorption bands for the functional groups present, such as the strong S=O stretching vibrations of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and bands corresponding to the aromatic ring and C-H bonds.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

The mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

V. Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

VI. Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While some key experimental data is not yet publicly available, the provided methodologies offer a clear path for their determination. A thorough understanding and empirical validation of these properties will undoubtedly accelerate the rational design and development of novel therapeutic agents based on this promising chemical scaffold.

VII. References

-

El-Gendy, M. A., Shaaban, M. R., & El-Sayed, M. A. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

-

El-Gendy, M. A., Shaaban, M. R., & El-Sayed, M. A. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) graphs of pure polyether sulfone (PES)...[Link]

-

Le, T. T., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6554-6562. [Link]

-

ResearchGate. (n.d.). 1 Thermogravimetric analysis (TGA) of pure butadiene sulfone (BS) and...[Link]

-

JoVE. (2020, March 26). Boiling Points. [Link]

-

Scribd. (n.d.). Determination of melting and boiling points. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. [Link]

-

MDPI. (n.d.). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. [Link]

-

Scribd. (n.d.). Experiment 5: Boiling Point and Melting Point Determination. [Link]

-

YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds. [Link]

-

MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Thiomorpholine. [Link]

-

Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. [Link]

-

NIST. (n.d.). Thiomorpholine. [Link]

-

PubChemLite. (n.d.). 4-(4-bromo-benzyl)-thiomorpholine 1,1-dioxide (C11H14BrNO2S). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]

-

Meyling, A. H., Meyling, J., & Pitchford, R. J. (1966). Physico-chemical properties of substances used as molluscicides: Hydrolysis of N-tritylmorpholine (Shell WL 8008). Bulletin of the World Health Organization, 35(5), 733–736. [Link]

-

Wikipedia. (n.d.). Thiomorpholine. [Link]

-

Al-Hourani, B. J., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1364731. [Link]

-

NIST. (n.d.). 4-Bromophenyl ether. [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1093878-42-2 | TCI AMERICA [tcichemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1093878-42-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 1044924-09-5 (C11H14BrNO2S) [pubchemlite.lcsb.uni.lu]

- 13. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis and Characterization of Thiomorpholine Derivatives: From Benchtop to Bioactivity

Thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to participate in various non-covalent interactions and the potential for metabolic activation at the sulfur atom, have rendered its derivatives as promising candidates for a wide array of therapeutic applications.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of thiomorpholine derivatives, tailored for researchers, scientists, and drug development professionals.

The Thiomorpholine Core: A Gateway to Diverse Bioactivity

The strategic incorporation of the thiomorpholine moiety into molecular frameworks has led to the discovery of compounds with a remarkable spectrum of biological activities. These include potent anticancer, antimicrobial, antioxidant, hypolipidemic, and enzyme-inhibitory effects.[2][4][5] The thiomorpholine ring often serves as a bioisosteric replacement for the morpholine ring, with the sulfur atom increasing lipophilicity and providing a "soft spot" for metabolism through oxidation to the corresponding sulfoxides and sulfones.[6] This metabolic handle can be exploited in prodrug strategies or to fine-tune the pharmacokinetic profile of a drug candidate.

A noteworthy example of the pharmacological importance of the thiomorpholine scaffold is the antibiotic Sutezolid, currently in clinical trials for the treatment of multidrug-resistant tuberculosis.[7] The development of efficient and scalable synthetic routes to thiomorpholine and its derivatives is therefore a critical endeavor in advancing drug discovery programs.

Synthetic Strategies for Thiomorpholine Derivatives

The construction of the thiomorpholine ring and its subsequent derivatization can be achieved through a variety of synthetic methodologies, ranging from classical cyclization reactions to modern photocatalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Approaches to Thiomorpholine Ring Synthesis

Traditional methods for the synthesis of the thiomorpholine core often involve the reaction of dielectrophiles with primary amines or the cyclization of amino-thiols.[3] A common strategy involves the transformation of diethanolamine into an amino-mustard species, followed by cyclization with a sulfur source like sodium sulfide.[7] Another established method is the intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes, mediated by reagents such as boron trifluoride etherate.[8]

Modern Synthetic Innovations

In recent years, more efficient and sustainable methods for thiomorpholine synthesis have been developed. A notable example is the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, which can be performed under continuous flow conditions.[8] This method offers advantages in terms of scalability and safety.

Furthermore, a telescoped photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride in a continuous flow system has been reported as a cost-effective and robust process for the large-scale production of the parent thiomorpholine.[7][9]

N-Arylation of the Thiomorpholine Core: A Key Derivatization Strategy

A prevalent method for the derivatization of the thiomorpholine ring is N-arylation, which allows for the introduction of a wide range of functional groups. A typical example is the nucleophilic aromatic substitution reaction of a halo-substituted aromatic ring with thiomorpholine.

This protocol describes the synthesis of 4-(4-nitrophenyl)thiomorpholine, a valuable precursor in medicinal chemistry, via a nucleophilic aromatic substitution reaction.[6]

Materials:

-

4-Fluoronitrobenzene

-

Thiomorpholine

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser, combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).

-

Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile.

-

Stir the reaction mixture and heat to 85 °C for 12 hours.

-

After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 60 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

-

Base: Triethylamine acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating the reaction mixture to 85 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Characterization of Thiomorpholine Derivatives

The unambiguous structural elucidation of newly synthesized thiomorpholine derivatives is crucial for establishing structure-activity relationships (SAR) and ensuring the integrity of biological data. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the molecular structure of thiomorpholine derivatives.[6]

-

In the 1H NMR spectrum, the protons on the thiomorpholine ring typically appear as multiplets in the upfield region.

-

The 13C NMR spectrum provides information about the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[6] Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile derivatives.[10]

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule.[11]

Chromatographic and Other Analytical Techniques

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the thiomorpholine ring.[6]

-

Chromatography: Techniques such as thin-layer chromatography (TLC) and column chromatography are essential for monitoring reaction progress and for the purification of the final products.[12][13]

| Technique | Key Data |

| 1H NMR (402 MHz, CDCl3) | δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), 2.68 (m, 4H) ppm |

| 13C NMR (101 MHz, CDCl3) | δ 153.5, 138.1, 126.2, 112.8, 50.3, 25.8 ppm |

| HRMS (EI+) | m/z 224.061650, calculated for [C10H12N2O2S]+ 224.061400 |

Visualization of Workflows

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of thiomorpholine derivatives.

Structure-Activity Relationship (SAR) Logic

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Thiomorpholine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Thiomorpholine [webbook.nist.gov]

- 11. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thiophilic interaction chromatography for supercoiled plasmid DNA purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-(1,1-Dioxothiomorpholino)phenyl bromide

Abstract

This technical guide provides a comprehensive overview of 4-(1,1-Dioxothiomorpholino)phenyl bromide, a versatile building block in modern medicinal chemistry and materials science. We will delve into its structural features, physicochemical properties, and strategic importance in the synthesis of complex organic molecules. This document will further explore established synthetic routes for its preparation and detail the protocols for its functionalization via palladium-catalyzed cross-coupling reactions. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their respective fields.

Introduction: The Strategic Importance of 4-(1,1-Dioxothiomorpholino)phenyl bromide

4-(1,1-Dioxothiomorpholino)phenyl bromide, also known as 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide, is a bifunctional organic compound that has garnered significant interest as a versatile intermediate in the synthesis of novel therapeutic agents and advanced materials.[1][2] Its molecular architecture, featuring a brominated phenyl ring coupled to a thiomorpholine S,S-dioxide moiety, offers two distinct points for chemical modification, making it a valuable scaffold in drug discovery and development.[1]

The thiomorpholine S,S-dioxide group is a recognized "privileged scaffold" in medicinal chemistry.[3] The sulfone group imparts polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor, properties that can enhance the pharmacokinetic profile of drug candidates.[4][5] This moiety has been incorporated into a variety of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[3]

The presence of the bromo substituent on the phenyl ring provides a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling the systematic exploration of chemical space and the optimization of lead compounds. The reactivity of the aryl bromide makes it an attractive precursor for constructing complex molecular frameworks.[1]

This guide will provide a detailed examination of the synthesis, structural characterization, and synthetic applications of 4-(1,1-Dioxothiomorpholino)phenyl bromide, offering insights into its utility for the scientific research community.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-(1,1-Dioxothiomorpholino)phenyl bromide is crucial for its effective handling, storage, and application in synthesis.

General Properties

The key physicochemical properties of 4-(1,1-Dioxothiomorpholino)phenyl bromide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1093878-42-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [1] |

| Molecular Weight | 290.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 190 - 194 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature | [1] |

Spectroscopic Characterization (Predicted)

While a specific, publicly available, fully detailed spectroscopic analysis for this exact compound is not readily found in the searched literature, we can predict the expected spectral data based on the analysis of its constituent functional groups and data from structurally similar compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the brominated phenyl ring will likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to para-substitution. The protons of the thiomorpholine S,S-dioxide ring will be observed as two triplets in the aliphatic region (δ 3.0-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and sulfur atoms.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the four distinct aromatic carbons and the two unique carbons of the thiomorpholine S,S-dioxide ring. The carbon atom attached to the bromine will be significantly shifted downfield.

2.2.3. Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2). The molecular ion peak [M]⁺ would be expected at m/z 290 and 292.

Synthesis of 4-(1,1-Dioxothiomorpholino)phenyl bromide

The synthesis of 4-(1,1-Dioxothiomorpholino)phenyl bromide can be achieved through a two-step process starting from commercially available reagents. The general workflow involves a nucleophilic aromatic substitution reaction followed by an oxidation step.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-(1,1-Dioxothiomorpholino)phenyl bromide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(4-Bromophenyl)thiomorpholine

-

To a solution of 4-bromofluorobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add thiomorpholine (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-bromophenyl)thiomorpholine.

Step 2: Synthesis of 4-(1,1-Dioxothiomorpholino)phenyl bromide

-

Dissolve the 4-(4-bromophenyl)thiomorpholine (1.0 eq) obtained from the previous step in a suitable solvent such as acetic acid or a mixture of acetone and water.

-

Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide (H₂O₂) (2.2 eq), dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(1,1-Dioxothiomorpholino)phenyl bromide.[4]

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of 4-(1,1-Dioxothiomorpholino)phenyl bromide serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6][7] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

4.1.1. Suzuki-Miyaura Coupling Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

4.1.2. General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 4-(1,1-Dioxothiomorpholino)phenyl bromide (1.0 eq), the desired organoboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[8][9]

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[6]

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.[12][13]

4.2.1. Buchwald-Hartwig Amination Workflow Diagram

Caption: Workflow for the Buchwald-Hartwig amination reaction.

4.2.2. General Protocol for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide).[14]

-

Add 4-(1,1-Dioxothiomorpholino)phenyl bromide (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).

-

Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature, quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired N-arylated product.

Conclusion

4-(1,1-Dioxothiomorpholino)phenyl bromide is a highly valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of a metabolically robust, polar thiomorpholine S,S-dioxide moiety and a readily functionalizable aryl bromide group makes it an ideal starting material for the synthesis of a wide range of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide reliable and efficient methods for elaborating its structure, paving the way for the discovery of new pharmaceuticals and functional materials.

References

-

Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. ACS Publications. Available from: [Link]

-

Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. Available from: [Link]

-

Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

-

1093878-42-2| Chemical Name : this compound. Pharmaffiliates. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. jchemrev.com [jchemrev.com]

- 4. guidechem.com [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

The Solubility Profile of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide in Organic Solvents: A Methodological Approach

An In-depth Technical Guide

Introduction

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic compound featuring a sulfone group, which is a structural motif of significant interest in medicinal chemistry. Sulfones are recognized for their metabolic stability and their ability to act as hydrogen bond acceptors, thereby influencing molecular interactions and physicochemical properties. The presence of both a polar sulfone moiety and a non-polar bromophenyl group gives the molecule a distinct chemical character that directly impacts its solubility, a critical parameter in drug development and synthetic chemistry.

Understanding the solubility of this compound in various organic solvents is paramount for several reasons:

-

Synthetic Chemistry: Optimizing reaction conditions, including solvent choice, is crucial for achieving high yields and purity.

-

Purification: Solubility data guides the selection of appropriate solvent systems for crystallization, a common method for purifying solid compounds.

-

Pharmacology and Drug Delivery: For active pharmaceutical ingredients (APIs), solubility in different media governs bioavailability, formulation strategies, and the choice of excipients.

This guide provides a comprehensive overview of the factors influencing the solubility of this compound and presents a robust, step-by-step experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility Trends

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound contains two key regions that dictate its solubility:

-

The Thiomorpholine 1,1-Dioxide Group: This part of the molecule is highly polar. The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, and the S=O bonds are highly polarized. This suggests a favorable interaction with polar solvents.

-

The 4-Bromophenyl Group: This aromatic ring is non-polar and hydrophobic. It will preferentially interact with non-polar or weakly polar solvents through van der Waals forces.

Based on this duality, we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar sulfone group without having a competing hydrogen-donating group.

-

Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can hydrogen bond with the sulfone, their own hydrogen-bonding network needs to be disrupted, which requires energy.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. These solvents lack the ability to form strong interactions with the highly polar sulfone group, making it difficult to overcome the crystal lattice energy of the solid compound.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, the isothermal shake-flask method is the gold standard. This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Materials and Equipment

-

This compound (solid, pure)

-

A range of organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gravimetric analysis setup.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately add a known volume of each organic solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Quantification:

-

Using HPLC: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample and determine the concentration based on a pre-established calibration curve.

-

Using Gravimetric Analysis: Accurately weigh an empty, dry container. Transfer a precise volume of the filtered supernatant to the container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved. The difference in weight gives the mass of the dissolved solid.

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Presentation and Interpretation

The results of the solubility experiments should be systematically recorded. A well-structured table is essential for comparing the solubility across different solvents.

Table 1: Solubility Data for this compound

| Solvent Name | Solvent Type | Dielectric Constant (at 20°C) | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | Non-polar | 1.88 | [Insert experimental data here] |

| Toluene | Non-polar | 2.38 | [Insert experimental data here] |

| Dichloromethane | Polar Aprotic | 9.08 | [Insert experimental data here] |

| Ethyl Acetate | Polar Aprotic | 6.02 | [Insert experimental data here] |

| Acetone | Polar Aprotic | 21.0 | [Insert experimental data here] |

| Isopropanol | Polar Protic | 19.9 | [Insert experimental data here] |

| Ethanol | Polar Protic | 24.5 | [Insert experimental data here] |

| Methanol | Polar Protic | 32.7 | [Insert experimental data here] |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | [Insert experimental data here] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Insert experimental data here] |

By correlating the experimental solubility data with solvent properties like the dielectric constant, researchers can gain deeper insights into the solvation mechanisms for this particular molecule.

Conclusion

References

-

The medicinal chemistry of the sulfonyl group. Future Medicinal Chemistry. [Link]

-

Sulfones: An Important Class of Organic Compounds. ChemistrySelect. [Link]

-

Guideline for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Food and Drug Administration. [Link]

- The Shake-Flask Method for Solubility Determination.Various scientific equipment supplier websites and chemistry resources describe this standard method.

An In-depth Technical Guide on the Thermal Stability of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide, a compound of interest in pharmaceutical research and materials science.[1] While specific experimental data on its thermal decomposition is not extensively documented in publicly available literature, this guide synthesizes foundational knowledge of sulfone chemistry, outlines established analytical protocols, and offers expert insights into predicting and evaluating the thermal behavior of this molecule. By detailing standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC), this document serves as a critical resource for researchers aiming to characterize the thermal properties of this compound and its derivatives, ensuring the integrity and stability of these compounds in various applications.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiomorpholine 1,1-dioxide moiety N-substituted with a 4-bromophenyl group. Such structures are valuable intermediates in medicinal chemistry, often explored for the development of novel therapeutic agents.[1] The presence of the sulfone group, a key pharmacophore, and the bromophenyl ring, which allows for further chemical modification, makes this compound a versatile building block in drug discovery and materials science.[1]

Understanding the thermal stability of this compound is paramount for its practical application. Thermal stability dictates storage conditions, shelf-life, and compatibility with various manufacturing processes, such as milling, granulation, and tablet compression, which can subject the active pharmaceutical ingredient (API) to thermal stress.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [1] |

| Molecular Weight | 290.18 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 190 - 194 °C | [1] |

| CAS Number | 1093878-42-2 | [1][3] |

Theoretical Framework for Thermal Decomposition of Sulfones

The thermal stability of this compound is primarily governed by the robustness of the C-S and S-O bonds within the sulfone group. The pyrolysis of sulfones is a well-studied class of reactions that typically proceed via the elimination of sulfur dioxide (SO₂).[4] The exact mechanism and decomposition temperature are highly dependent on the molecular structure surrounding the sulfone moiety.

Generally, the thermal decomposition of sulfones can occur through homolytic cleavage of the R-SO₂R' bond, forming radical intermediates.[4] This is often followed by the loss of SO₂ from the resulting sulfonyl radical. However, in certain cyclic systems, concerted or ionic mechanisms may be favored.[4]

Studies on various sulfones have revealed that:

-

Simple alkyl sulfones are thermally very stable, decomposing at temperatures between 500-650 °C.[4]

-

Acyclic aliphatic sulfones and sulfones attached to two aromatic groups tend to exhibit the onset of thermal decomposition at temperatures above 350 °C.[5][6]

-

Conversely, some five-membered cyclic sulfones show a more facile elimination of SO₂, with decomposition initiating at temperatures below 300 °C.[5][6]

Given that this compound contains a six-membered aliphatic ring and an aromatic substituent, its thermal stability is anticipated to be substantial, likely with an onset of decomposition significantly above its melting point. The presence of the N-aryl bond introduces a different dynamic compared to simple dialkyl or diaryl sulfones, which warrants experimental investigation.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This is the primary method for determining decomposition temperatures.

Experimental Workflow for TGA:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature stability).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20–50 mL/min to prevent oxidative decomposition.

-

Program the instrument to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

-

Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which a 5% mass loss is observed.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid transitions.

Experimental Workflow for DSC:

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan to contain any potential off-gassing before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20–50 mL/min.

-

Program the instrument to heat the sample from ambient temperature to a temperature that encompasses the melting point but remains below the decomposition temperature (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Initiate the heating program and record the differential heat flow.

-

Data Analysis:

-

Plot the heat flow versus temperature to generate the DSC thermogram.

-

Identify endothermic peaks, which correspond to events like melting.

-

Determine the onset and peak temperatures of the melting transition. This provides a precise measurement of the melting point and can indicate sample purity.

-

Predicted Thermal Behavior and Interpretation

Based on the available data and the general chemistry of sulfones, the following thermal behavior for this compound can be anticipated:

-

Melting: A sharp endothermic peak is expected in the DSC thermogram between 190–194 °C, corresponding to the melting of the crystalline solid.[1]

-

Decomposition: The TGA curve is expected to show thermal stability up to a temperature significantly higher than the melting point. A mass loss step corresponding to the elimination of SO₂ and subsequent fragmentation of the organic backbone would likely begin above 250 °C.

The primary decomposition pathway is hypothesized to be the cleavage of the C-S bonds of the thiomorpholine ring, leading to the release of sulfur dioxide. The remaining organic fragment would likely undergo further decomposition at higher temperatures.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a robust understanding can be built upon its known melting point and the established thermal behavior of related sulfone compounds. This guide provides the theoretical background and detailed, actionable protocols for TGA and DSC analysis, empowering researchers to thoroughly characterize the thermal stability of this important molecule. Such data is crucial for ensuring its viability in pharmaceutical development and other advanced applications.

References

-

Title: DESULFONYLATION REACTIONS Source: ScienceDirect URL: [Link]

-

Title: Thermochemistry of Sulfones Relevant to Oxidative Desulfurization Source: ResearchGate URL: [Link]

-

Title: Thermochemistry of Sulfones Relevant to Oxidative Desulfurization Source: Energy & Fuels URL: [Link]

-

Title: 1093878-42-2| Chemical Name : this compound Source: Pharmaffiliates URL: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-bromophenyl)thiomorpholine 1,1-dioxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analyses of this compound. While experimental data for this specific molecule is not widely published, this guide offers a robust predictive analysis based on its chemical structure and data from analogous compounds, serving as an essential resource for its synthesis and characterization.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a bromophenyl group attached to a thiomorpholine 1,1-dioxide moiety, makes it a valuable intermediate in the synthesis of more complex molecules.[1] Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity and identity of this compound in any research and development pipeline. This guide provides a detailed roadmap for the spectroscopic analysis of this compound, outlining the expected data and the methodologies to obtain them.

Molecular Structure and Properties

-

CAS Number: 1093878-42-2[1]

-

Appearance: White to almost white powder or crystal[1]

-

Melting Point: 190 - 194 °C[1]

The molecule consists of a thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and the nitrogen atom is substituted with a 4-bromophenyl group. This structure dictates the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR data for a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Doublet | 2H | Aromatic protons ortho to the bromine |

| ~ 6.8 | Doublet | 2H | Aromatic protons ortho to the nitrogen |

| ~ 3.8 | Triplet | 4H | Methylene protons adjacent to the nitrogen |

| ~ 3.1 | Triplet | 4H | Methylene protons adjacent to the sulfone group |

Causality of Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The aromatic protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and appear downfield. The protons ortho to the nitrogen atom will be slightly more shielded. The methylene protons adjacent to the nitrogen will be downfield due to the inductive effect of the nitrogen, while those adjacent to the even more electron-withdrawing sulfone group will be further downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic carbon attached to nitrogen |

| ~ 132 | Aromatic carbons ortho to bromine |

| ~ 120 | Aromatic carbon attached to bromine |

| ~ 118 | Aromatic carbons ortho to nitrogen |

| ~ 52 | Methylene carbons adjacent to nitrogen |

| ~ 49 | Methylene carbons adjacent to the sulfone group |

Causality of Predictions: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic structure. The carbon attached to the nitrogen will be significantly downfield. The aromatic carbons will appear in the typical aromatic region (110-160 ppm), with their specific shifts influenced by the bromine and thiomorpholine 1,1-dioxide substituents. The aliphatic carbons of the thiomorpholine ring will be in the upfield region, with the carbon adjacent to the sulfone being slightly downfield compared to the one adjacent to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |